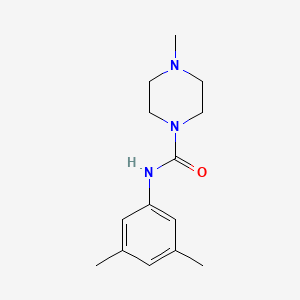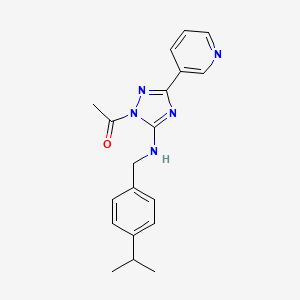
(3S*,4R*)-1-(4,6-dimethoxy-2-pyrimidinyl)-4-(hydroxymethyl)-3-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S*,4R*)-1-(4,6-dimethoxy-2-pyrimidinyl)-4-(hydroxymethyl)-3-piperidinol is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as THPP, and it is a synthetic analog of thiamine, which is a vitamin B1 derivative. THPP has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in medicine.
作用机制
The mechanism of action of THPP is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. THPP has been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is essential for cognitive function and memory. THPP may also have antioxidant properties, which could help to protect the brain from oxidative stress and damage.
Biochemical and Physiological Effects:
THPP has been shown to have a range of biochemical and physiological effects. In animal studies, THPP has been shown to improve cognitive function and memory, reduce inflammation, and increase antioxidant activity. THPP has also been shown to have neuroprotective effects, which could help to prevent or slow the progression of neurological disorders.
实验室实验的优点和局限性
THPP has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, which makes it readily available for research purposes. THPP is also relatively stable, which makes it easy to handle and store. However, one limitation of THPP is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results of studies using this compound.
未来方向
There are several future directions for research on THPP. One area of research is to further investigate its mechanism of action and how it modulates neurotransmitter systems in the brain. Another area of research is to investigate the potential use of THPP in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, future research could investigate the potential use of THPP in combination with other drugs or therapies for the treatment of neurological disorders.
合成方法
The synthesis of THPP involves several steps, including the reaction of 4,6-dimethoxypyrimidine with chloroacetaldehyde, followed by the reaction with sodium borohydride to produce the intermediate compound. The final step involves the reaction of the intermediate compound with thiamine hydrochloride to produce THPP. The synthesis of THPP is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
THPP has been used in various scientific studies to investigate its potential applications in medicine. One of the most promising applications of THPP is in the treatment of Alzheimer's disease. THPP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. THPP has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.
属性
IUPAC Name |
(3S,4R)-1-(4,6-dimethoxypyrimidin-2-yl)-4-(hydroxymethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-18-10-5-11(19-2)14-12(13-10)15-4-3-8(7-16)9(17)6-15/h5,8-9,16-17H,3-4,6-7H2,1-2H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGLYRDCBLYBJO-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCC(C(C2)O)CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=NC(=N1)N2CC[C@@H]([C@@H](C2)O)CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-methyl-2-(methylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5292130.png)
![4-(4-fluoropiperidin-1-yl)-7-(isoxazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5292132.png)
![N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine](/img/structure/B5292143.png)
![7-[(5-isopropyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5292145.png)

![N-[1-(4-methoxyphenyl)propyl]propanamide](/img/structure/B5292162.png)
![N,N-dimethyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5292169.png)
![6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5292172.png)
![2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide](/img/structure/B5292174.png)

![methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate](/img/structure/B5292191.png)
![4-{[9-hydroxy-7-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5292200.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B5292208.png)